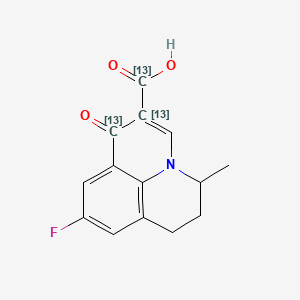

Flumequine-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flumequine-13C3 is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is a labeled compound, specifically designed for use in scientific research and analytical applications. The compound is structurally related to nalidixic and oxolinic acids and is known for its antibacterial properties .

Mechanism of Action

Target of Action

Flumequine-13C3, a labeled version of Flumequine, is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class . It primarily targets bacterial DNA gyrase, a type II topoisomerase . This enzyme is crucial for bacterial DNA replication as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, relieving the tension caused by the unwinding of the DNA double helix .

Mode of Action

This compound, like its parent compound Flumequine, acts as an inhibitor of bacterial DNA gyrase . By binding to this enzyme, this compound prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to DNA fragmentation and ultimately, bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA gyrase, this compound prevents the relaxation of positive supercoils that form in the DNA molecule during replication . This disruption of the normal supercoiling process leads to breaks in the DNA, halting replication and leading to cell death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication via the inhibition of DNA gyrase . This compound is active against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .

Biochemical Analysis

Biochemical Properties

Flumequine-13C3 interacts with various biomolecules, primarily functioning as a topoisomerase II inhibitor . It exhibits activity against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .

Cellular Effects

This compound has been shown to influence cellular function in several ways. For instance, it has been found to increase melanin content in B16F10 cells and zebrafish larvae by activating p38 MAPK and JNK . It also leads to an increase in resistant E. coli in caecal fermentation, comparable with enrofloxacin .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a topoisomerase II inhibitor . It disrupts the supercoiling of bacterial DNA, thereby blocking transcription and replication . According to molecular docking prediction, Flumequine targets dual-specificity MAPK phosphatase 16 (DUSP16), a major negative regulator of p38 MAPK and JNK .

Dosage Effects in Animal Models

In young dogs, Flumequine did not induce adverse effects after oral administration up to 100 mg/kg bw/day

Metabolic Pathways

This compound is involved in the metabolic pathways related to the inhibition of topoisomerase II

Subcellular Localization

Considering its role as a topoisomerase II inhibitor, it is likely to localize in the nucleus where it can interact with bacterial DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flumequine-13C3 is synthesized through a series of chemical reactions involving the incorporation of carbon-13 isotopes into the flumequine molecule. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the quinolone core structure.

Isotope Labeling: Carbon-13 isotopes are introduced into specific positions of the quinolone ring.

Final Assembly: The labeled quinolone is then subjected to further chemical modifications to obtain the final product, this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The crude product is purified using techniques such as chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control to ensure it meets analytical standards

Chemical Reactions Analysis

Types of Reactions

Flumequine-13C3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles

Major Products

Scientific Research Applications

Flumequine-13C3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of flumequine in various samples.

Biology: Employed in studies investigating the biological effects of fluoroquinolone antibiotics on cellular processes.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of fluoroquinolone antibiotics in the body.

Industry: Applied in the development of new antibacterial agents and in quality control of pharmaceutical products

Comparison with Similar Compounds

Similar Compounds

Nalidixic Acid: An earlier quinolone antibiotic with similar antibacterial properties.

Oxolinic Acid: Another quinolone antibiotic structurally related to Flumequine-13C3.

Ciprofloxacin: A widely used fluoroquinolone antibiotic with broader antibacterial activity

Uniqueness

This compound is unique due to its specific isotope labeling, which makes it particularly valuable in analytical and research applications. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in various studies, providing insights that are not possible with unlabeled compounds .

Biological Activity

Flumequine-13C3 is a stable isotopic analogue of flumequine, a fluoroquinolone antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity against various bacterial pathogens and its utility as an internal standard in analytical chemistry for quantifying flumequine levels in biological samples.

Flumequine is characterized by its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition disrupts the supercoiling of bacterial DNA, leading to cell death. Flumequine exhibits a broad spectrum of activity against Gram-negative and some Gram-positive bacteria, making it effective in treating infections caused by organisms such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Key Mechanism:

- Inhibition of DNA Gyrase: Disrupts bacterial DNA replication and transcription.

Biological Activity Data

The biological activity of this compound can be summarized through its Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 1 - 100 |

| Escherichia coli | 1 - 100 |

| Pseudomonas aeruginosa | 10 - 100 |

| Streptococcus pyogenes | 1 - 50 |

| Klebsiella pneumoniae | 1 - 50 |

| Field isolates of B. hyodysenteriae | 6.25 - 200 |

This table illustrates the effectiveness of flumequine against various pathogens, indicating its potential role in treating infections, particularly in veterinary contexts .

Pharmacokinetics

The pharmacokinetic profile of flumequine reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Oral Bioavailability: Approximately 57% in chickens and ranges from 55.7% to 100% in pre-ruminant calves.

- Peak Plasma Concentration (Cmax): Achieved at approximately 2.77 µg/ml within 7.7 hours after administration.

- Elimination Half-Life (t1/2): Approximately 22 hours.

- Area Under Curve (AUC): Total AUC calculated as 104.3 h µg/ml .

Case Study: Efficacy in Veterinary Medicine

A study conducted on rats demonstrated that administration of flumequine at a dosage of 50 mg/kg significantly improved survival rates in models of urinary tract infections caused by Proteus vulgaris and prostatitis induced by Proteus mirabilis. This highlights the clinical relevance of flumequine in treating bacterial infections in animals .

Environmental Impact Study

Research has indicated that flumequine is prevalent in aquatic environments, particularly near wastewater treatment plants. The study analyzed the presence of fluoroquinolones, including this compound, revealing significant concentrations that raise concerns about environmental impacts and antibiotic resistance development .

Properties

IUPAC Name |

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-AIGZGMKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.